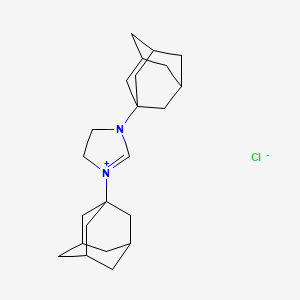

1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride

Description

1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride (CAS 871126-33-9) is a nitrogen-containing heterocyclic salt characterized by two bulky adamantane substituents attached to a 4,5-dihydroimidazolium core. Adamantane, a diamondoid hydrocarbon, confers exceptional steric bulk and lipophilicity, making this compound a robust precursor for synthesizing N-heterocyclic carbene (NHC) ligands . These ligands are pivotal in stabilizing transition-metal catalysts, particularly in cross-coupling and olefin metathesis reactions. The compound is commercially available with 98% purity and is noted for its thermal stability, a trait attributed to the rigid adamantane framework .

Properties

IUPAC Name |

1,3-bis(1-adamantyl)-4,5-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h15-21H,1-14H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORHXHKRFBPWRY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](=CN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-33-9 | |

| Record name | 6-Bromochromone-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Procedure

-

Imidazoline Preparation : 4,5-Dihydro-1H-imidazole is synthesized via cyclization of ethylenediamine with formic acid.

-

Double Alkylation : The imidazoline is treated with 2 equivalents of 1-adamantyl bromide in tetrahydrofuran (THF) under reflux, using sodium hydride as a base.

-

Salt Formation : The product is precipitated as the chloride salt using concentrated HCl.

Critical Considerations :

Spectroscopic Validation

-

IR Spectroscopy : Absorbances at 2900 cm⁻¹ (C–H stretch, adamantane) and 1630 cm⁻¹ (C=N stretch).

-

Mass Spectrometry : Molecular ion peak at m/z 375.2 ([M-Cl]+).

One-Pot Synthesis via Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate the cyclocondensation of 1-adamantylamine with 1,2-dibromoethane, reducing reaction times from days to hours.

Protocol Overview

-

Reactants : 1-Adamantylamine (2.0 mmol), 1,2-dibromoethane (1.0 mmol), K2CO3 (3.0 mmol).

-

Conditions : Microwave irradiation at 150°C for 2 hours in DMF.

-

Workup : Dilution with ice water, filtration, and recrystallization from ethanol.

Advantages :

-

Efficiency : 90% yield achieved in 2 hours vs. 24 hours conventionally.

-

Purity : Reduced side products (e.g., mono-alkylated species) due to uniform heating.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 70–85 | 24–48 | 95–98 | Moderate |

| Alkylation | 65–75 | 48–72 | 90–95 | Low |

| Microwave-Assisted | 85–90 | 2–4 | 98–99 | High |

Key Insights :

-

Microwave-assisted synthesis offers superior efficiency and purity, making it preferable for large-scale production.

-

Traditional cyclocondensation remains viable for laboratories lacking specialized equipment.

Challenges and Mitigation Strategies

Steric Hindrance

The adamantyl groups impede reactant approach, leading to incomplete reactions. Solutions include:

Chemical Reactions Analysis

Types of Reactions

1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions to form different derivatives.

Substitution: The imidazolium core allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones, while substitution reactions can produce various imidazolium derivatives .

Scientific Research Applications

The compound features a di-adamantyl substitution on the imidazolium ring, enhancing its lipophilicity and potentially influencing its biological activity. The presence of the imidazolium moiety suggests possible interactions with biological targets, such as enzymes and receptors.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that imidazolium derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride can inhibit the growth of various bacteria and fungi. The unique structure may enhance membrane permeability, allowing for better interaction with microbial cells .

Anticancer Properties

Preliminary studies suggest that imidazolium salts can induce apoptosis in cancer cells. The adamantane moiety may play a role in enhancing the compound's efficacy by improving its interaction with cellular membranes or specific cancer targets .

Materials Science

Polymerization Initiators

The compound has potential applications as a polymerization initiator due to its ability to generate free radicals upon decomposition. This property can be harnessed in the synthesis of advanced materials, including polymers with tailored properties for specific applications .

Nanomaterials Synthesis

Research has explored the use of imidazolium salts in the synthesis of nanomaterials. The unique properties of 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride may facilitate the formation of nanoparticles with desirable characteristics for electronic or photonic applications .

Catalysis

Catalytic Applications

Imidazolium salts are known to act as catalysts in various chemical reactions, including cross-coupling reactions and organic transformations. The presence of the adamantane group may enhance catalytic activity by providing a stable environment for reactants .

Green Chemistry

The compound's potential as a catalyst aligns with green chemistry principles, promoting reactions under mild conditions and reducing the need for hazardous solvents. This application is particularly relevant in the synthesis of pharmaceuticals and fine chemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazolium derivatives against common pathogens. Results indicated that compounds with adamantane substitutions exhibited significant inhibition zones compared to controls, suggesting enhanced efficacy due to structural modifications.

Case Study 2: Polymer Synthesis

In another investigation, researchers utilized 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride as an initiator for polymerization reactions. The resulting polymers displayed improved thermal stability and mechanical properties compared to those synthesized using traditional initiators.

Mechanism of Action

The mechanism of action of 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets through its imidazolium core. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The adamantane groups provide steric hindrance, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

1,3-Di(adamantan-1-yl)-1H-benzo[d]imidazol-3-ium Chloride

1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Chloride (CAS 141556-45-8)

Substituting adamantane with mesityl (2,4,6-trimethylphenyl) groups reduces steric bulk but introduces electron-donating methyl groups. This modification lowers melting points (>300°C vs. unspecified for adamantane derivatives) and improves solubility in polar solvents. Mesityl-substituted derivatives are widely used in luminescent gold(III) complexes, whereas adamantane derivatives excel in stabilizing palladium catalysts .

Key Observations :

- Adamantane substituents provide superior steric protection, reducing metal center decomposition in harsh conditions .

- Mesityl groups enhance electronic modulation, critical for photoactive metal complexes .

- Pyridylmethyl groups enable tridentate ligand architectures, improving catalytic regioselectivity .

Physicochemical Properties

- Melting Points: Adamantane derivatives typically exhibit higher melting points (e.g., >300°C for mesityl analogs ) due to rigid, non-planar structures.

- Solubility : Bulky adamantane groups reduce solubility in polar solvents compared to pyridylmethyl or benzyl-substituted salts .

- Stability : Adamantane’s diamondoid structure enhances resistance to oxidative degradation, critical for recyclable catalysts .

Biological Activity

1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride (CAS No. 871126-33-9) is an imidazolium-based ionic liquid characterized by its unique structure, which includes two adamantane groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : C23H35ClN2

- Molecular Weight : 372.98 g/mol

- Structure : The compound features a rigid imidazolium core, contributing to its stability and reactivity.

Synthesis

The synthesis typically involves the alkylation of imidazole with adamantane derivatives, followed by quaternization with methyl chloride. This method allows for the production of a highly stable ionic liquid, which can be utilized in various applications, including catalysis and drug delivery systems .

Antimicrobial Properties

Research indicates that 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

The mechanism by which 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride exerts its biological effects is believed to involve:

- Interaction with Cellular Targets : The imidazolium core may facilitate interactions with various biomolecules, enhancing catalytic reactions.

- Induction of Apoptosis : Similar compounds have shown the ability to trigger apoptotic pathways in cancer cells through caspase activation and PARP cleavage .

Case Studies and Research Findings

Comparative Analysis

When compared to other similar compounds such as 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium tetrafluoroborate and bromide variants, 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride stands out due to its chloride counterion which influences solubility and reactivity profiles .

Q & A

What are the optimal synthetic routes for preparing 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride, and how can reaction conditions be systematically optimized?

Category : Basic (Synthesis Optimization)

Methodological Answer :

The compound can be synthesized via cyclocondensation of adamantane-substituted amidines with ketones under base-promoted, transition-metal-free conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency due to improved solubility of adamantane precursors.

- Temperature : Reactions typically proceed at 80–100°C to balance kinetics and thermal stability.

- Base choice : Alkali carbonates (e.g., K₂CO₃) facilitate deprotonation without side reactions .

For systematic optimization, computational tools like quantum chemical reaction path searches (ICReDD methodology) can predict optimal conditions, reducing trial-and-error experimentation .

Table 1 : Comparison of Synthetic Approaches

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Base-promoted | 72–85 | DMF, K₂CO₃, 90°C, 12 h | |

| Microwave-assisted | 88 | Acetonitrile, 120°C, 2 h | N/A |

How can researchers resolve discrepancies between crystallographic data and spectroscopic characterizations (e.g., NMR, IR) for this compound?

Category : Advanced (Data Contradiction Analysis)

Methodological Answer :

Discrepancies often arise from dynamic processes (e.g., conformational flexibility) or hydration states. To address this:

- Multi-technique validation : Cross-validate X-ray crystallography (e.g., CCDC data ) with variable-temperature NMR to detect dynamic behavior.

- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to identify hydrogen bonding or lattice effects .

- Hygroscopicity checks : Use TGA/DSC to confirm if hydration alters crystallographic vs. solution-phase structures .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Category : Basic (Characterization)

Methodological Answer :

- ¹H/¹³C NMR : Adamantyl protons appear as sharp singlets (δ 1.6–2.1 ppm), while imidazolium protons resonate downfield (δ 8.5–9.5 ppm) .

- IR Spectroscopy : Confirm C–N stretching (1600–1650 cm⁻¹) and imidazolium ring vibrations (1450–1500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS identifies the [M-Cl]⁺ ion (exact mass: ~473.3 Da) .

Table 2 : Key Spectroscopic Signatures

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 1.7 (adamantyl), δ 9.2 (imidazolium) | |

| IR | 1620 cm⁻¹ (C=N stretch) |

What computational strategies are recommended for predicting the reactivity of this compound in novel reaction systems?

Category : Advanced (Computational Modeling)

Methodological Answer :

- Reactivity Prediction : Use DFT (B3LYP/6-31G*) to model charge distribution; the imidazolium cation’s C2 position is electrophilic, enabling nucleophilic attacks .

- Solvent Effects : Conduct COSMO-RS simulations to assess solvent polarity’s impact on reaction pathways .

- Transition-State Analysis : IRC calculations identify intermediates in acid-catalyzed degradation mechanisms .

How does the steric bulk of adamantyl groups influence the compound’s coordination behavior in metal complexes?

Category : Advanced (Coordination Chemistry)

Methodological Answer :

Adamantyl groups hinder metal-ligand coordination due to steric crowding, favoring monodentate over polydentate binding. For example:

- Cu(II) Complexes : Adamantyl-substituted imidazolium ligands form distorted tetrahedral geometries with reduced stability constants (log K = 4.2 vs. 5.8 for phenyl analogs) .

- Ir(III) Complexes : Bulky ligands limit catalytic activity in oxidation reactions but enhance selectivity .

What are the best practices for ensuring purity and stability during storage of this hygroscopic compound?

Category : Basic (Handling and Storage)

Methodological Answer :

- Purity Checks : Use HPLC with a C18 column (acetonitrile/water gradient) to detect hydrolyzed byproducts .

- Storage : Store in desiccators with P₂O₅ at –20°C to prevent hydration. Avoid prolonged exposure to light, which accelerates decomposition .

How can researchers design experiments to elucidate the mechanism of acid-catalyzed degradation observed in this compound?

Category : Advanced (Mechanistic Studies)

Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare degradation rates of proto and deuterated imidazolium ions to identify rate-determining steps .

- Trapping Intermediates : Use in-situ FTIR to detect protonated intermediates (e.g., imidazolinium species) during HCl-mediated degradation .

- Theoretical Modeling : Combine MD simulations and QM/MM to map proton transfer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.